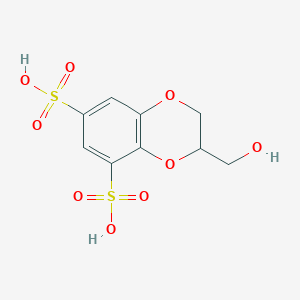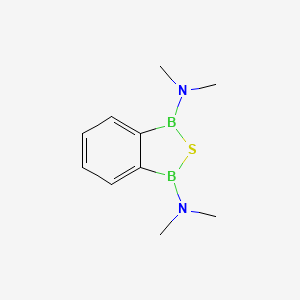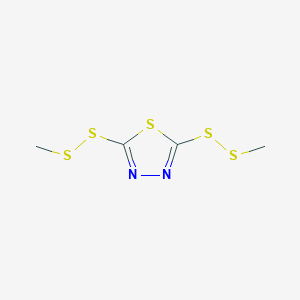
2,5-Bis(methyldisulfanyl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(methyldisulfanyl)-1,3,4-thiadiazole is a sulfur-containing heterocyclic compound It is characterized by the presence of two methyldisulfanyl groups attached to a 1,3,4-thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(methyldisulfanyl)-1,3,4-thiadiazole typically involves the reaction of 2,5-dimercapto-1,3,4-thiadiazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
2,5-Bis(methyldisulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The methyldisulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted thiadiazole derivatives.
科学研究应用
2,5-Bis(methyldisulfanyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 2,5-Bis(methyldisulfanyl)-1,3,4-thiadiazole involves its interaction with biological molecules through its disulfide bonds. These bonds can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins, enzymes, and other cellular components. The compound’s effects are mediated through these interactions, which can disrupt cellular processes and lead to various biological outcomes.
相似化合物的比较
Similar Compounds
2,5-Dimercapto-1,3,4-thiadiazole: Lacks the methyldisulfanyl groups but has similar chemical properties.
2,5-Bis(ethylthio)-1,3,4-thiadiazole: Contains ethylthio groups instead of methyldisulfanyl groups.
2,5-Bis(phenylthio)-1,3,4-thiadiazole: Contains phenylthio groups instead of methyldisulfanyl groups.
Uniqueness
2,5-Bis(methyldisulfanyl)-1,3,4-thiadiazole is unique due to the presence of methyldisulfanyl groups, which impart distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
651769-96-9 |
|---|---|
分子式 |
C4H6N2S5 |
分子量 |
242.4 g/mol |
IUPAC 名称 |
2,5-bis(methyldisulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C4H6N2S5/c1-7-10-3-5-6-4(9-3)11-8-2/h1-2H3 |
InChI 键 |
CAMHLMQUGXGKNH-UHFFFAOYSA-N |
规范 SMILES |
CSSC1=NN=C(S1)SSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


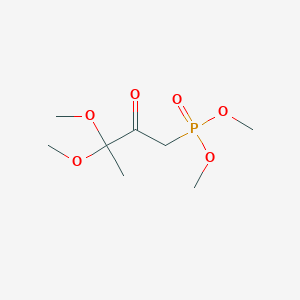

![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)-](/img/structure/B15161023.png)

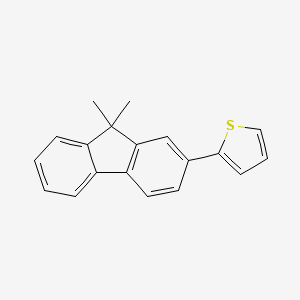

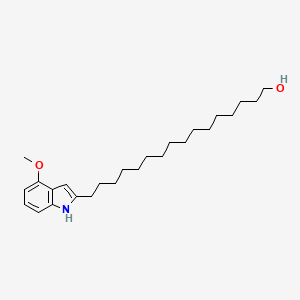
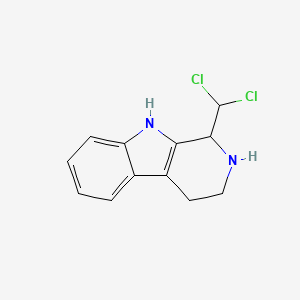

![(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol](/img/structure/B15161050.png)
